1-(2-Fluoro-1-phenylcyclopropyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluoro-1-phenylcyclopropyl)methanamine is an organic compound with the molecular formula C10H12FN. It is characterized by a cyclopropyl ring substituted with a fluorine atom and a phenyl group, along with a methanamine group.
Preparation Methods
The synthesis of 1-(2-Fluoro-1-phenylcyclopropyl)methanamine typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropyl ring. This can be achieved through the reaction of a suitable alkene with a diazo compound in the presence of a catalyst.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the process efficiently .
Chemical Reactions Analysis
1-(2-Fluoro-1-phenylcyclopropyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form the corresponding ketone or carboxylic acid.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form the corresponding cyclopropylamine.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various substituted derivatives
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions include cyclopropyl ketones, amines, and substituted cyclopropyl derivatives .
Scientific Research Applications
1-(2-Fluoro-1-phenylcyclopropyl)methanamine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs targeting neurological disorders and cancer.
Materials Science: It is used in the synthesis of novel polymers and materials with unique electronic and optical properties.
Biological Studies: The compound serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-1-phenylcyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The cyclopropyl ring provides rigidity to the molecule, allowing it to fit precisely into the active sites of target proteins .
Comparison with Similar Compounds
1-(2-Fluoro-1-phenylcyclopropyl)methanamine can be compared with other similar compounds, such as:
1-(2-Fluorophenyl)methanamine: This compound lacks the cyclopropyl ring, making it less rigid and potentially less selective in its interactions.
1-(1-phenylcyclopentyl)methanamine: The larger cyclopentyl ring in this compound may result in different binding properties and biological activities.
The uniqueness of this compound lies in its combination of a fluorine atom and a cyclopropyl ring, which together enhance its chemical stability and biological activity .
Properties
IUPAC Name |
(2-fluoro-1-phenylcyclopropyl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c11-9-6-10(9,7-12)8-4-2-1-3-5-8/h1-5,9H,6-7,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDRNDBQMYYRKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(CN)C2=CC=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.